

Application Notes and Protocols: (22R)-Budesonide-d6 in Pediatric Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	(22R)-Budesonide-d6	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **(22R)-Budesonide-d6**, a deuterated internal standard, in pediatric pharmacokinetic studies of budesonide. The protocols and data presented are essential for the accurate quantification of the 22R epimer of budesonide in biological matrices, contributing to a deeper understanding of its disposition in children.

Introduction

Budesonide is a potent synthetic corticosteroid used in the treatment of asthma and other inflammatory conditions.[1] It is administered as a 1:1 mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide.[2][3] While both epimers contribute to the therapeutic effect, in vitro studies suggest the (22R) epimer is two to three times more potent.[3] Understanding the distinct pharmacokinetic profiles of each epimer is crucial, especially in pediatric populations where physiological differences can significantly impact drug metabolism and response.

Pharmacokinetic studies in children have shown that budesonide has a shorter half-life and higher clearance per kilogram of body weight compared to adults, potentially indicating a higher liver blood flow.[2] The systemic availability of inhaled budesonide in children is approximately 6% of the labeled dose.[4] Given the stereoselective pharmacokinetics of budesonide, with the



AUC(0-∞) of the 22S epimer being approximately six times higher than that of the 22R epimer, it is imperative to employ analytical methods that can differentiate and accurately quantify each epimer.[5]

(22R)-Budesonide-d6, a stable isotope-labeled version of the (22R) epimer, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its use ensures high accuracy and precision in quantifying the endogenous (22R)-Budesonide by correcting for variability during sample preparation and analysis.

Key Applications

- Stereoselective Pharmacokinetic Studies: Accurately determine the absorption, distribution, metabolism, and excretion (ADME) of the (22R)-Budesonide epimer in pediatric patients.
- Bioequivalence Studies: Compare the bioavailability of different formulations of budesonide in children.
- Therapeutic Drug Monitoring: Individualize dosing regimens for pediatric patients to optimize efficacy and minimize adverse effects.
- Metabolite Identification: Aid in the characterization of metabolites derived from the (22R)-Budesonide epimer.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of budesonide in pediatric populations from published studies. These values highlight the importance of age-specific considerations in drug development and clinical practice.

Table 1: Pharmacokinetic Parameters of Budesonide Epimers in Children with Asthma (Intravenous Administration)



Parameter	(22R)-Budesonide	(22S)-Budesonide	Reference
Plasma Clearance (L/h)	103	74	[2]
Half-life (h)	~1.5	~1.5	[2]

Table 2: Pharmacokinetic Parameters of Budesonide Inhalation Suspension in Children (3-6 years)

Parameter	Value	Reference
Systemic Availability	~6% of labeled dose	[4]
Volume of Distribution (Vd)	~3 L/kg	[4]
Terminal Elimination Half-life	2.3 hours	[4]
Systemic Clearance	~30 mL/kg	[4]

Table 3: Pharmacokinetic Parameters of Budesonide Oral Suspension in Children and Adolescents with Eosinophilic Esophagitis

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	~1 hour post-dose	[6][7]
Half-life (t1/2)	3.3-3.5 hours	[6][7]

Experimental Protocols

Protocol 1: Quantification of (22R)-Budesonide in Pediatric Plasma using LC-MS/MS

This protocol describes a validated method for the stereoselective quantification of (22R)-Budesonide in pediatric plasma samples using **(22R)-Budesonide-d6** as an internal standard.

1. Materials and Reagents:



- (22R)-Budesonide analytical standard
- (22R)-Budesonide-d6 (internal standard)
- Human plasma (pediatric)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- · Ammonium acetate
- · Acetic acid
- Water (ultrapure)
- Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP) or liquid-liquid extraction solvents (e.g., n-hexane, dichloromethane, isopropanol)
- 2. Sample Preparation:
- Thaw pediatric plasma samples on ice.
- To a 200 μ L aliquot of plasma, add 20 μ L of the internal standard working solution ((22R)-Budesonide-d6, e.g., 2 ng/mL).
- Vortex briefly to mix.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample onto the cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μL of the mobile phase.
- Liquid-Liquid Extraction (LLE):
 - Add 1 mL of extraction solvent (e.g., n-hexane/dichloromethane/isopropanol 2:1:0.1, v/v/v)
 to the plasma sample.[5]
 - Vortex for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube and evaporate to dryness.
 - \circ Reconstitute the residue in 100 μ L of the mobile phase.
- 3. LC-MS/MS Conditions:
- LC System: UPLC system (e.g., Waters ACQUITY UPLC)
- Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 μm[5]
- Mobile Phase: Isocratic mixture of acetonitrile, 5 mM ammonium acetate, and acetic acid (e.g., 29:71:0.142, v/v/v)[5]
- Flow Rate: 0.7 mL/min[5]
- Injection Volume: 5 μL
- MS System: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - (22R)-Budesonide: m/z 431.2 -> 323.2 (quantifier), 431.2 -> 147.1 (qualifier) (example transitions, optimization required)
 - (22R)-Budesonide-d6: m/z 437.2 -> 329.2 (quantifier) (example transitions, optimization required)





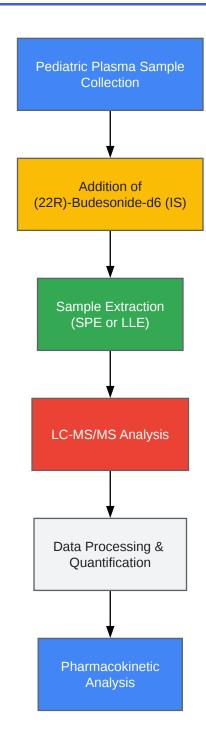


4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of (22R)-Budesonide to (22R)-Budesonide-d6 against the concentration of the calibration standards.
- Determine the concentration of (22R)-Budesonide in the pediatric plasma samples from the calibration curve using a weighted linear regression model.

Visualizations

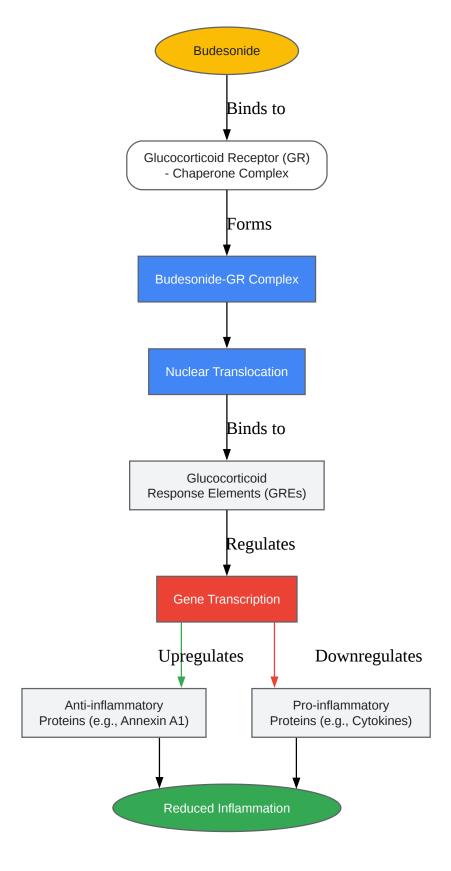




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Caption: Workflow for the bioanalysis of (22R)-Budesonide in pediatric plasma.





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Caption: Simplified glucocorticoid receptor signaling pathway for budesonide.



Conclusion

The use of **(22R)-Budesonide-d6** as an internal standard is critical for the development of robust and reliable bioanalytical methods for stereoselective pharmacokinetic studies of budesonide in pediatric populations. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling more precise and informative studies that can ultimately lead to safer and more effective use of budesonide in children.

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